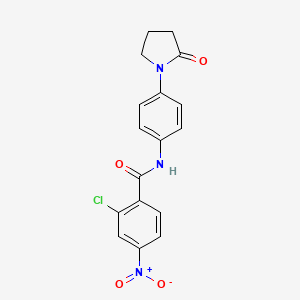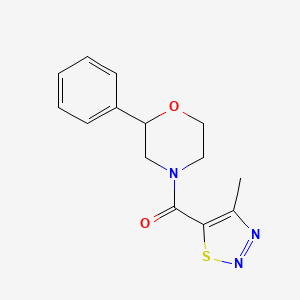
(4-Methyl-1,2,3-thiadiazol-5-yl)(2-phenylmorpholino)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Methyl-1,2,3-thiadiazol-5-yl)(2-phenylmorpholino)methanone is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is known for its unique structure and properties that make it a valuable tool in various fields, including medicinal chemistry, biochemistry, and pharmacology. In
Scientific Research Applications
Antimicrobial Activity
One of the primary applications of this compound is in the field of antimicrobial research. Derivatives of 4-methyl-1,2,3-thiadiazole have been synthesized and evaluated for their potential to combat bacterial infections, particularly those caused by strains resistant to commonly used antibiotics . The compound has shown significant activity against Gram-positive bacteria, making it a valuable candidate for developing new antimicrobial agents.
Synthesis of Hydrazide-Hydrazones
The compound serves as a precursor in the synthesis of hydrazide-hydrazones, a class of organic compounds known for their biological potential . These derivatives are synthesized with the aim of obtaining substances that exhibit substantial antimicrobial activity, thereby contributing to the search for new therapeutic molecules.
Lipophilicity Studies
Lipophilicity is a crucial property that affects the distribution and efficacy of pharmaceutical compounds. The derivatives of 4-methyl-1,2,3-thiadiazole have been studied for their lipophilicity, which is essential for understanding their pharmacokinetic behaviors .
Organic Synthesis
This compound is also significant in the realm of organic chemistry, where it is used in the synthesis of various novel organic compounds. Its derivatives are explored for their potential applications in medicinal chemistry and drug design .
Molecular Modeling
Molecular modeling studies have been conducted on derivatives of this compound to understand their interactions at the molecular level . These studies help in predicting the behavior of these compounds in biological systems and can guide the design of new drugs with improved efficacy.
Evaluation of Bioactivity
The bioactivity of the compound’s derivatives, particularly their antimicrobial properties, is rigorously evaluated through in vitro studies. These evaluations help in determining the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC), which are critical for assessing the therapeutic potential of these compounds .
Development of Antibiotics
Given the compound’s effectiveness against resistant bacterial strains, it holds promise for the development of new antibiotics. The ongoing research aims to address the growing concern of antibiotic resistance by exploring these derivatives as alternative treatment options .
Public Health Research
Finally, the compound’s applications extend to public health research, where it contributes to the ongoing efforts to find new solutions to combat infectious diseases. The research on this compound and its derivatives plays a vital role in developing strategies to protect public health against resistant bacterial infections .
Mechanism of Action
Target of Action
Compounds with a 1,3,4-thiadiazole moiety have been reported to exhibit a wide range of biological activities such as antidiabetic, anticancer, anti-inflammatory, anticonvulsant, antiviral, antihypertensive, and antimicrobial . They have been found to interact with various targets, including enzymes like pyruvate kinase .
Mode of Action
1,3,4-thiadiazole derivatives have been reported to prevent neurons from firing in the brain by releasing chloride ions due to the gabaa pathway . They can also disrupt processes related to DNA replication, inhibiting the replication of both bacterial and cancer cells .
Biochemical Pathways
1,3,4-thiadiazole derivatives have been associated with the gabaa pathway , which plays a crucial role in inhibitory neurotransmission in the central nervous system.
Pharmacokinetics
The sulfur atom of the thiadiazole ring imparts improved liposolubility, and the mesoionic nature of 1,3,4-thiadiazoles allows these compounds to cross cellular membranes and interact with biological targets with distinct affinities .
Result of Action
1,3,4-thiadiazole derivatives have been reported to exhibit a broad spectrum of biological activities, including anticancer, antibacterial, antifungal, antiviral, antiepileptic, antidiabetic, analgesic, and anti-inflammatory activities .
Action Environment
It has been noted that the effects of 1,3,4-thiadiazole compounds can be associated with both conformational changes in the analyzed molecules and charge transfer (ct) effects, which are influenced by the aggregation factor .
properties
IUPAC Name |
(4-methylthiadiazol-5-yl)-(2-phenylmorpholin-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2S/c1-10-13(20-16-15-10)14(18)17-7-8-19-12(9-17)11-5-3-2-4-6-11/h2-6,12H,7-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDERYAKSTOEMCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)N2CCOC(C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

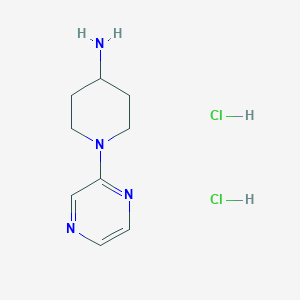

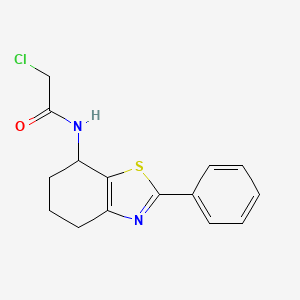
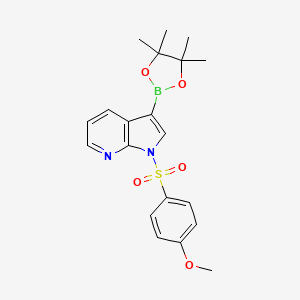
![N-(2-(5-(3-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,4-difluorobenzamide](/img/structure/B2994580.png)
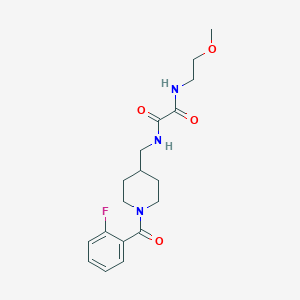
![Ethyl 3-(furan-2-yl)-3'-methoxy-5-oxo-2,3,4,5-tetrahydro-[1,1'-biphenyl]-4-carboxylate](/img/structure/B2994582.png)

![ethyl 2-[2-ethyl-4-oxo-3(4H)-quinazolinyl]acetate](/img/structure/B2994585.png)


![(1R,5S)-3-oxa-8-azabicyclo[3.2.1]octan-8-yl(5-bromo-2-chlorophenyl)methanone](/img/structure/B2994588.png)
![8-[(4-Ethylpiperazin-1-yl)methyl]-7-hydroxy-3-(4-methoxyphenyl)chromen-2-one](/img/structure/B2994589.png)
